REACTION_CXSMILES
|
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Al+3:24].[OH:25][C:26]1[CH:27]=[CH:28][CH:29]=[C:30]2[C:35]=1[N:34]=[CH:33][CH:32]=[CH:31]2.[OH-].[Na+]>O>[CH:28]1[CH:27]=[C:26]([O-:25])[C:35]2[N:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH:29]=1.[CH:28]1[CH:27]=[C:26]([O-:25])[C:35]2[N:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH:29]=1.[CH:28]1[CH:27]=[C:26]([O-:25])[C:35]2[N:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH:29]=1.[Al+3:24] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18,20.21.22.23|
|
Name
|
ammonium alum
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3]
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
Alq3
|
Type
|
product
|
Smiles
|
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |